N~1~-(3-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE is an organic compound with the molecular formula C17H23N3O2 and a molecular weight of 301.4 g/mol. This compound is characterized by its unique structure, which includes a cyclopropane ring and a hydrazinylidene moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N1-(3-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE typically involves the reaction of 3-(2-pentanoylhydrazinylidene)ethylphenylamine with cyclopropanecarboxylic acid. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N~1~-(3-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the cyclopropane ring are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
N~1~-(3-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(3-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
N~1~-(3-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE can be compared with other similar compounds, such as:
N’-((2-phenyl-1H-indol-3-yl)methylene)phenyl-1H-indole-2-carbohydrazide: Known for its antimycobacterial activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Studied for its antiviral properties.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Investigated for its inhibitory activity against influenza A.
Properties
Molecular Formula |
C17H23N3O2 |
---|---|
Molecular Weight |
301.4g/mol |
IUPAC Name |
N-[3-[(Z)-C-methyl-N-(pentanoylamino)carbonimidoyl]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H23N3O2/c1-3-4-8-16(21)20-19-12(2)14-6-5-7-15(11-14)18-17(22)13-9-10-13/h5-7,11,13H,3-4,8-10H2,1-2H3,(H,18,22)(H,20,21)/b19-12- |
InChI Key |
BKMIDWLXVPBRTF-UNOMPAQXSA-N |
Isomeric SMILES |
CCCCC(=O)N/N=C(/C)\C1=CC(=CC=C1)NC(=O)C2CC2 |
SMILES |
CCCCC(=O)NN=C(C)C1=CC(=CC=C1)NC(=O)C2CC2 |
Canonical SMILES |
CCCCC(=O)NN=C(C)C1=CC(=CC=C1)NC(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.